molecular formula Cl6N3P3 B013039 3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial CAS No. 9047-50-1

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial

Cat. No. B013039
Key on ui cas rn: 9047-50-1
M. Wt: 188.22 g/mol
InChI Key: UBIJTWDKTYCPMQ-UHFFFAOYSA-N
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Patent
US04668589

Procedure details

This material is prepared according to the method of Kober et al., Inorganic Chemistry, Vol. 5, p. 2239 (1966), which is incorporated herein by reference, by treatment of hexachlorocyclotriphosphazene with p-nitrophenol and potassium hydroxide. Hexakis(4-nitrophenoxy)-cyclotriphosphazene having a melting point of 261°-264° C. is obtained (lit. m.p. 264° C.). The infrared spectrum (in KBr), (cm-1) is 1589 (aromatic), 1522 and 1348 (asymmetrical and symmetrical nitro group stretching) and 1203, 1182 and 1163 (cyclotriphosphazene P=N).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[P:2]1(Cl)[N:7]=[P:6](Cl)(Cl)[N:5]=[P:4](Cl)(Cl)[N:3]=1.[CH:13]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[C:15]([OH:22])[CH:14]=1.[OH-:23].[K+]>>[N+:19]([C:18]1[CH:17]=[CH:16][C:15]([O:22][P:2]2([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)[N:7]=[P:6]([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)([O:23][C:15]3[CH:14]=[CH:13][C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=3)[N:5]=[P:4]([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)([O:22][C:15]3[CH:16]=[CH:17][C:18]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)[N:3]=2)=[CH:14][CH:13]=1)([O-:21])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material is prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OP2(=NP(=NP(=N2)(OC2=CC=C(C=C2)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])(OC2=CC=C(C=C2)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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